Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate
Overview
Description
Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate is a chemical compound with the molecular formula C19H7F8NO2 and a molecular weight of 433.26 g/mol . This compound is known for its unique structural features, including the presence of both pentafluorophenyl and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate typically involves the esterification of 4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid with pentafluorophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the pentafluorophenyl group under mild conditions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.
Hydrolysis: The major products are 4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate involves its reactivity towards nucleophiles and its ability to form stable ester and amide bonds. The electron-withdrawing nature of the fluorine atoms enhances the compound’s electrophilicity, making it a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 4-[4-(trifluoromethyl)phenyl]benzoate
- Pentafluorophenyl 4-[3-(trifluoromethyl)phenyl]benzoate
- Pentafluorophenyl 4-[2-(trifluoromethyl)phenyl]benzoate
Uniqueness
Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate is unique due to the presence of the pyridinyl group, which imparts additional electronic and steric properties compared to its phenyl analogs. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F8NO2/c20-12-13(21)15(23)17(16(24)14(12)22)30-18(29)9-3-1-8(2-4-9)11-6-5-10(7-28-11)19(25,26)27/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVFNQGTIWSDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F8NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640251 | |
Record name | Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-89-4 | |
Record name | Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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